molecular formula C16H13ClN2O4 B13374195 ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B13374195
M. Wt: 332.74 g/mol
InChI Key: PGOHVZWCVXHMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 7-chloro-8-methyl-4-oxo-4H-chromene-3-carbaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted amino or thiol derivatives. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-b]pyridine derivatives such as:

Uniqueness

What sets ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines .

Properties

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74 g/mol

IUPAC Name

ethyl 2-amino-7-chloro-8-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H13ClN2O4/c1-3-22-16(21)10-5-9-13(20)8-6-11(17)7(2)4-12(8)23-15(9)19-14(10)18/h4-6H,3H2,1-2H3,(H2,18,19)

InChI Key

PGOHVZWCVXHMBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3)Cl)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.